molecular formula C15H18INOS B12816353 Furan-3-carbothioamide;1-iodo-2,3,4,5-tetramethylbenzene

Furan-3-carbothioamide;1-iodo-2,3,4,5-tetramethylbenzene

Cat. No.: B12816353
M. Wt: 387.3 g/mol
InChI Key: QZYKBFSYQZLEIV-UHFFFAOYSA-N
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Description

Furan-3-carbothioamide;1-iodo-2,3,4,5-tetramethylbenzene is a compound that combines two distinct chemical structures: furan-3-carbothioamide and 1-iodo-2,3,4,5-tetramethylbenzene Furan-3-carbothioamide is a derivative of furan, a heterocyclic aromatic organic compound, while 1-iodo-2,3,4,5-tetramethylbenzene is a derivative of benzene with iodine and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-3-carbothioamide typically involves the reaction of furan-3-carboxylic acid with thioamide reagents under specific conditions. For example, the reaction can be carried out in the presence of a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form the corresponding thioamide.

1-iodo-2,3,4,5-tetramethylbenzene can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2). The reaction is typically carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods

Industrial production of these compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Furan-3-carbothioamide;1-iodo-2,3,4,5-tetramethylbenzene can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The thioamide group can be reduced to form corresponding amines.

    Substitution: The iodine atom in the benzene ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Furan-3-amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Furan-3-carbothioamide;1-iodo-2,3,4,5-tetramethylbenzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of furan-3-carbothioamide;1-iodo-2,3,4,5-tetramethylbenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring and thioamide group can form hydrogen bonds and other interactions with biological molecules, while the iodine atom can participate in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide: Similar structure but with a carboxamide group at the 2-position of the furan ring.

    1-iodo-2,3,4,5-tetramethylbenzene: Similar structure but without the furan-3-carbothioamide moiety.

Uniqueness

Furan-3-carbothioamide;1-iodo-2,3,4,5-tetramethylbenzene is unique due to the combination of the furan ring, thioamide group, and iodinated benzene ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C15H18INOS

Molecular Weight

387.3 g/mol

IUPAC Name

furan-3-carbothioamide;1-iodo-2,3,4,5-tetramethylbenzene

InChI

InChI=1S/C10H13I.C5H5NOS/c1-6-5-10(11)9(4)8(3)7(6)2;6-5(8)4-1-2-7-3-4/h5H,1-4H3;1-3H,(H2,6,8)

InChI Key

QZYKBFSYQZLEIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)I.C1=COC=C1C(=S)N

Origin of Product

United States

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